
Azanium;2-decoxyethyl sulfate
Structure
2D Structure

3D Structure of Parent
特性
CAS番号 |
52286-19-8 |
---|---|
分子式 |
C12H29NO5S |
分子量 |
299.43 g/mol |
IUPAC名 |
azanium;2-decoxyethyl sulfate |
InChI |
InChI=1S/C12H26O5S.H3N/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
InChIキー |
LNZKDDBQQNESKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
関連するCAS |
52286-19-8 |
製品の起源 |
United States |
説明
Overview of Ammonium (B1175870) Alkyl Ether Sulfates as a Class of Amphiphilic Molecules
Ammonium alkyl ether sulfates (ALES) are amphiphilic, meaning they possess both a water-loving (hydrophilic) head and a water-repelling (hydrophobic) tail. wikipedia.orgsavemyexams.com This dual nature allows them to adsorb at interfaces, such as oil-water or air-water, and reduce surface or interfacial tension. wikipedia.org ALES are noted for their good detergency, foaming properties, and resistance to hard water. atamanchemicals.comatamanchemicals.com The ethoxylation of the parent alcohol makes the resulting surfactant molecule larger, which can reduce its potential for skin irritation compared to non-ethoxylated versions. atamanchemicals.com Specifically, ammonium-based sulfates are often considered to be less irritating to the skin than their sodium-based counterparts. atamanchemicals.com
Surfactants are broadly classified based on the electrical charge of their hydrophilic head group. wikipedia.orgtjcy.com The main categories are:
Anionic Surfactants : These have a negatively charged head group, such as sulfate (B86663), sulfonate, or carboxylate. tjcy.com Alkyl ether sulfates like Azanium;2-decoxyethyl sulfate fall into this class. wikipedia.org Anionic surfactants constitute about 50% of global surfactant production. ripublication.com
Cationic Surfactants : These possess a positively charged head group, often a quaternary ammonium salt. savemyexams.comtjcy.com
Non-ionic Surfactants : These have no net electrical charge. Their hydrophilic properties come from polar groups, such as those containing oxygen, which can form hydrogen bonds with water. essentialchemicalindustry.org
Zwitterionic (or Amphoteric) Surfactants : These molecules contain both positive and negative charges on the same head group. wikipedia.orgessentialchemicalindustry.org
The nomenclature of a surfactant describes its structure. For "this compound," "decoxyethyl" indicates a ten-carbon alkyl chain (the hydrophobic tail) linked to an ether group, "sulfate" is the anionic hydrophilic head, and "azanium" is the positively charged ammonium counterion.
Table 1: General Classification of Surfactants
Surfactant Type | Head Group Charge | Example Functional Groups |
---|---|---|
Anionic | Negative | Sulfate, Sulfonate, Carboxylate tjcy.com |
Cationic | Positive | Quaternary Ammonium tjcy.com |
Non-ionic | No Charge | Polyoxyethylene researchgate.net |
Zwitterionic | Both Positive and Negative | Betaines, Sulfobetaines ripublication.com |
The history of surfactants begins long before the formalization of their chemistry. The earliest known evidence of soap-like substances dates to approximately 2800 BC in ancient Babylon. ripublication.com However, the term "surfactant," a portmanteau of "surface-active agent," was not introduced until 1950. wikipedia.org
The development of synthetic surfactants has seen several key milestones. Cationic surfactants, particularly those with bacteriostatic properties, gained prominence around 1935. ripublication.com Research into certain classes of anionic surfactants, such as α-sulfo fatty methyl esters (MES), began in the 1950s, though they were not recognized as a distinct class until the 1980s. researchgate.netsci-hub.se The continuous research over decades has been aimed at improving properties like biodegradability, water hardness tolerance, and performance, leading to the development of a wide range of molecules like alkyl ether sulfates. sci-hub.se
Table 2: Historical Timeline of Surfactant Chemistry
Date | Development |
---|---|
c. 2800 BC | Earliest recorded evidence of soap-like material production in ancient Babylon. ripublication.com |
200 AD | First authentic mention of soap as a cleansing agent by the Greek physician Galen. ripublication.com |
1935 | Cationic surfactants gain importance for their bacteriostatic properties. ripublication.com |
1950 | The term "surfactant" is coined. wikipedia.org |
1950s | Fundamental research on α-sulfo fatty methyl ester sulfonates (α-MES) begins. researchgate.netsci-hub.se |
1980s | α-MES is recognized as a distinct class of surfactants. researchgate.netsci-hub.se |
Significance of Decoxyethyl Moiety in Alkyl Ether Chain Architectures
The performance of an alkyl ether sulfate is heavily influenced by its molecular architecture, particularly the hydrophobic alkyl chain and the polyoxyethylene group.
The "decoxyethyl" portion of this compound specifies a structure derived from a C10 fatty alcohol. The alkyl chain length is a critical factor in determining the surfactant's properties. pcc.eu This hydrophobic part of the molecule is responsible for its surface activity. The ten-carbon chain of the decyl group provides a balance of hydrophobicity suitable for various applications.
The ethoxy (or oxyethylene) group is inserted between the alkyl chain and the sulfate head group. This is achieved through a process called ethoxylation. The presence of the ether linkages increases the water solubility of the molecule and generally results in the creation of higher and more stable foam. pcc.eu This modification also tends to make the surfactant milder and less irritating to the skin compared to its non-ethoxylated alkyl sulfate counterparts. atamanchemicals.com
Role of Azanium (Ammonium) Counterion in Ionic Amphiphile Systems
In any ionic surfactant, the counterion is not merely a passive charge-balancer but an active participant in determining the molecule's behavior. acs.orgnih.gov The term "Azanium" is the systematic name for the ammonium ion (NH₄⁺), which serves as the cationic counterion to the anionic 2-decoxyethyl sulfate. nih.govalfa-chemistry.com
Recent models of ionic surfactant adsorption at interfaces show that the properties of the counterion play a crucial role. nih.govacs.org The surface area occupied by a surfactant molecule is determined not by the hydrophobic tail alone, but by the size of the hydrated counterion, which is bound to the surfactant's ionic headgroup. acs.orgnih.gov The distinct sequence of hydration radii for various cations (Li⁺ > Na⁺ > K⁺ > NH₄⁺ > Rb⁺ > Cs⁺) means that the choice of counterion directly impacts the packing efficiency of the surfactant at an interface. nih.gov
The ammonium ion (azanium) and sulfate ion are both considered highly kosmotropic, meaning they tend to promote structure and order in the water molecules surrounding them. mdpi.com In practical applications, the use of an ammonium counterion instead of a sodium ion in alkyl ether sulfates often results in products with lower skin irritation potential. atamanchemicals.com
Table 3: Physicochemical Data for this compound
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₉NO₅S |
Molecular Weight | 299.43 g/mol |
Class | Anionic Surfactant pcc.euwikipedia.org |
Hydrophilic Group | Sulfate tjcy.com |
Hydrophobic Group | Decyl pcc.eu |
Counterion | Azanium (Ammonium) nih.gov |
Synthetic Methodologies and Chemical Derivatization Pathways
Advanced Synthesis of 2-Decoxyethanol Precursor
The foundational step in the synthesis of azanium;2-decoxyethyl sulfate (B86663) is the preparation of the 2-decoxyethanol precursor. This is typically achieved through the alkoxylation of decyl alcohol.
Alkoxylation Reactions and Optimization of Ether Linkage Formation
The formation of the ether linkage in 2-decoxyethanol is accomplished via an alkoxylation reaction, most commonly ethoxylation, where ethylene (B1197577) oxide is added to decyl alcohol. atamanchemicals.comwikipedia.org This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and is carried out at elevated temperatures and pressures. atamanchemicals.com The general reaction is as follows:
ROH + n(C₂H₄O) → R(OC₂H₄)nOH wikipedia.org
Where R represents the decyl group.
The process is highly exothermic, and careful temperature control is crucial to prevent runaway reactions. atamanchemicals.com The reaction proceeds by blowing ethylene oxide through the alcohol at approximately 180°C under a pressure of 1-2 bar. atamanchemicals.com Primary alcohols, like decyl alcohol, are preferred starting materials as they react significantly faster than secondary alcohols. atamanchemicals.com
Table 1: Typical Reaction Parameters for the Ethoxylation of Decyl Alcohol
Parameter | Value/Range |
Reactant 1 | Decyl Alcohol |
Reactant 2 | Ethylene Oxide |
Catalyst | Potassium Hydroxide (KOH) |
Temperature | 180 °C |
Pressure | 1-2 bar |
Optimization of the ether linkage formation is critical for maximizing the yield of the desired mono-ethoxylated product (2-decoxyethanol) and minimizing the formation of polyethoxylated byproducts. sigmaaldrich.com Key parameters to control include the molar ratio of ethylene oxide to decyl alcohol, reaction temperature, pressure, and catalyst concentration. sigmaaldrich.com The use of continuous reactors, such as microchannel devices, is being explored to improve heat and mass transfer efficiency, leading to better control over the product distribution and higher productivity. frontiersin.org
Purification Techniques for High-Purity Alkoxyethyl Alcohols
Achieving high purity of the 2-decoxyethanol precursor is essential for the subsequent sulfation step. Common impurities include unreacted decyl alcohol and polyethoxylated species. Several purification techniques can be employed:
Fractional Distillation: This is a primary method used to separate 2-decoxyethanol from unreacted decyl alcohol and lower-boiling point impurities. youtube.com The significant difference in boiling points between the components allows for effective separation.
Chromatography: Techniques like gel chromatography can be utilized for separating the desired product from a mixture containing various degrees of ethoxylation. nih.gov
Solvent Extraction: This method can be used to remove specific impurities based on their differential solubility in various solvents. google.com For instance, impurities can be extracted by dissolving the crude product in a suitable solvent system and then separating the layers. google.com
The choice of purification method depends on the scale of production and the required purity level of the final product. For laboratory-scale synthesis, a combination of distillation and chromatography often yields the best results. youtube.comnih.gov
Selective Sulfation of 2-Decoxyethanol
The second major stage in the synthesis is the selective sulfation of the hydroxyl group of 2-decoxyethanol to produce the 2-decoxyethyl sulfate anion.
Investigation of Sulfating Agents: Mechanisms and Selectivity Control
Sulfur Trioxide (SO₃): Gaseous sulfur trioxide is a highly reactive and efficient sulfating agent that leads to a high degree of sulfation and a product with low inorganic salt content. researchgate.netwikipedia.org The reaction is highly exothermic. researchgate.net The mechanism is thought to be similar to that of linear alkylbenzene sulfonation. researchgate.net
Chlorosulfonic Acid (ClSO₃H): This is another effective sulfating agent for alcohols. wikipedia.org The reaction produces hydrogen chloride as a byproduct. wikipedia.org
Sulfamic Acid (H₂NSO₃H): While less reactive than sulfur trioxide or chlorosulfonic acid, sulfamic acid can be used for sulfation, sometimes in the presence of catalysts like urea (B33335) to improve yields. nih.govgoogle.com However, it can lead to poor yields and colored products with long-chain primary alcohols. nih.gov
SO₃-Pyridine and SO₃-DMF Complexes: These complexes are milder sulfating agents that can be used when other methods fail or cause side reactions. nih.gov The SO₃-Pyridine complex is suitable for sulfating both alcoholic and phenolic hydroxyl groups. nih.gov
Table 2: Comparison of Common Sulfating Agents for Alcohols
Sulfating Agent | Advantages | Disadvantages |
Sulfur Trioxide (SO₃) | High reactivity, high yield, low salt byproduct researchgate.netwikipedia.org | Highly exothermic, requires careful control researchgate.net |
Chlorosulfonic Acid | Effective for alcohols wikipedia.org | Produces corrosive HCl byproduct wikipedia.org |
Sulfamic Acid | Milder reagent nih.gov | Can give poor yields and colored products with long-chain alcohols nih.gov |
SO₃-Pyridine Complex | Good for sensitive substrates, can provide high purity nih.gov | Can result in coloring, not readily soluble in water or ether nih.gov |
Selectivity for the hydroxyl group of 2-decoxyethanol is generally high with these reagents, as the ether linkage is relatively stable under typical sulfation conditions.
Process Optimization for High Yield and Purity of 2-Decoxyethyl Sulfate Anion Precursors
Optimizing the sulfation process is crucial for maximizing the yield and purity of the 2-decoxyethyl sulfate anion. Key parameters to control include:
Molar Ratio of Reagents: A slight excess of the sulfating agent is often used to ensure complete conversion of the alcohol. For example, with sulfur trioxide, a molar ratio of reagents of 1.08:1 has been shown to achieve maximum sulfation. researchgate.net
Temperature: The reaction temperature must be carefully controlled to prevent side reactions and degradation of the product. For sulfation with gaseous sulfur trioxide, a recommended temperature is 318 K with a gradual decrease to 303 K. researchgate.net
Concentration of Sulfating Agent: When using gaseous sulfur trioxide, maintaining the concentration in the gas-air flow within a specific range (e.g., 3.5-4.5% by volume) is important for optimal results. researchgate.net
After the sulfation reaction, the resulting alkyl sulfuric acid is an intermediate that needs to be neutralized to form the final salt. google.com
Formation of Azanium Salt via Acid-Base Neutralization
The final step in the synthesis of azanium;2-decoxyethyl sulfate is the neutralization of the 2-decoxyethyl sulfuric acid with ammonia (B1221849) or an amine. issr.edu.kh This is a standard acid-base reaction that forms the corresponding ammonium (B1175870) salt. issr.edu.khresearchgate.net
R-OSO₃H + NH₃ → R-OSO₃⁻NH₄⁺
The neutralization reaction is typically carried out in an aqueous solution. google.com The 2-decoxyethyl sulfuric acid is added to a solution of ammonia, and the pH is adjusted to neutral. laballey.com The reaction is exothermic and may require cooling to control the temperature. phadjustment.com The resulting this compound is an ionic salt that is generally soluble in water. issr.edu.kh
The purity of the final product can be enhanced by recrystallization of the salt. issr.edu.kh The formation of the salt also serves to stabilize the sulfate ester, as the free acid can be unstable. chemicalindustriessecrets.com
Table 3: Reactants for the Formation of Azanium Salt
Reactant 1 | Reactant 2 | Product |
2-decoxyethyl sulfuric acid | Ammonia (or an amine) | This compound |
The synthesis of this compound involves a sequence of well-defined chemical transformations. Careful control of reaction conditions and purification at each stage are paramount to obtaining a high-purity product.
Stoichiometric Control and Reaction Kinetics in Ammonium Salt Formation
The formation of this compound via the neutralization of 2-decoxyethyl hydrogen sulfate with ammonia is a direct acid-base reaction. Stoichiometric control is crucial to ensure complete neutralization without a significant excess of either reactant, which would necessitate further purification steps. A 1:1 molar ratio of the acid to ammonia is theoretically required for complete salt formation.
An alternative, though less direct, pathway is the direct alkylation of ammonia with a suitable 2-decoxyethyl sulfate ester (e.g., dimethyl 2-decoxyethyl sulfate). This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, often referred to as a Menshutkin reaction. tue.nlnih.gov The reaction rate is dependent on the concentrations of both the amine (ammonia) and the alkylating agent. tue.nl
However, the alkylation of ammonia is notoriously difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that produce secondary, tertiary, and finally, the quaternary ammonium salt. dtic.milresearchgate.net Achieving selective synthesis of the primary ammonium salt (azanium) requires careful control of stoichiometry, typically using a large excess of ammonia to favor the initial alkylation step and minimize over-alkylation.
The kinetics of the quaternization reaction are influenced by temperature and solvent polarity. The reaction generally proceeds faster at higher temperatures and in polar aprotic solvents that can stabilize the charged transition state of the SN2 reaction.
Table 1: Hypothetical Reaction Kinetics for the Formation of this compound via Direct Alkylation
Parameter | Value | Conditions |
Reaction Order | Second-order overall (First-order in ammonia, First-order in 2-decoxyethyl sulfate) | N/A |
Rate Constant (k) | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | Ethanol, 50°C |
Rate Constant (k) | 4.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | DMF, 50°C |
Activation Energy (Ea) | 65 kJ/mol | In Ethanol |
Note: This data is hypothetical and for illustrative purposes.
Alternative Routes to Azanium Salt Formation (e.g., Anion Exchange Methodologies)
Anion exchange chromatography provides a versatile alternative method for the synthesis of this compound, avoiding potential side reactions associated with direct alkylation. nih.gov This technique allows for the specific exchange of an anion from a pre-existing ammonium salt for the desired 2-decoxyethyl sulfate anion. wikipedia.orggoogle.com
The process typically involves the following steps:
Resin Preparation : A basic anion exchange resin, often in a chloride or hydroxide form, is packed into a column.
Anion Loading : A solution containing the sodium or potassium salt of 2-decoxyethyl sulfate is passed through the column. The 2-decoxyethyl sulfate anions displace the original anions (e.g., chloride) and become bound to the resin. The resin is then washed to remove any excess salts.
Cation Exchange : A solution of a simple ammonium salt, such as ammonium chloride, is then passed through the loaded resin. nih.gov The azanium (ammonium) cations bind to the 2-decoxyethyl sulfate anions on the resin, and the desired this compound is eluted from the column.
This method offers high purity and is particularly useful for preparing a range of ammonium salts with different anions for research purposes. google.comnih.gov
Chemical Modification and Functionalization of the this compound Scaffold
The structure of this compound can be systematically modified to tune its physicochemical properties for specific academic or industrial investigations. Modifications can be targeted at the hydrophobic alkyl chain or the hydrophilic ethoxy and ammonium components.
Structural Analog Synthesis with Varied Alkyl Chain Lengths or Ethoxylation Degrees
The surfactant properties of this compound are highly dependent on its hydrophilic-lipophilic balance (HLB). This balance can be precisely adjusted by modifying the length of the hydrophobic alkyl chain or the length of the hydrophilic polyoxyethylene chain.
Varying Alkyl Chain Lengths : Structural analogs can be synthesized by starting with different fatty alcohols. For example, using octyl alcohol (C8), lauryl alcohol (C12), or cetyl alcohol (C16) in the initial ethoxylation step will result in analogs with different hydrophobic characteristics. shreechem.invenus-goa.com A longer alkyl chain generally increases the hydrophobicity.
Varying Ethoxylation Degrees : The degree of ethoxylation can be controlled during the reaction between the fatty alcohol and ethylene oxide. nih.govgoogle.com Synthesizing analogs with, for example, 3, 5, or 7 ethylene oxide units will alter the size of the hydrophilic headgroup, thereby impacting properties like water solubility and micelle formation.
Table 2: Properties of Hypothetical Structural Analogs of Azanium;2-alkoxyethyl sulfate
Alkyl Chain | Degree of Ethoxylation | Compound Name | Predicted Critical Micelle Concentration (CMC) (mM) |
C8 (Octyl) | 2 | Azanium;2-(2-octoxyethoxy)ethyl sulfate | 15.2 |
C10 (Decyl) | 2 | This compound | 1.3 |
C12 (Lauryl) | 2 | Azanium;2-(2-lauryloxyethoxy)ethyl sulfate | 0.11 |
C10 (Decyl) | 5 | Azanium;2-(2-(2-(2-(2-decoxyethoxy)ethoxy)ethoxy)ethoxy)ethyl sulfate | 1.8 |
Note: This data is hypothetical and for illustrative purposes.
Introduction of Additional Functional Groups for Targeted Academic Investigations
For more targeted research, additional functional groups can be incorporated into the molecular scaffold.
Modification of the Ammonium Headgroup : By using substituted amines instead of ammonia in the synthesis, a variety of functionalized quaternary ammonium salts can be produced. For example, reacting 2-decoxyethyl sulfate with trimethylamine (B31210) would yield N,N,N-trimethyl-N-(2-decoxyethyl)azanium sulfate, a permanently charged quaternary ammonium salt. google.com Using functionalized amines, such as N,N-dimethyl-ethanolamine, could introduce hydroxyl groups into the headgroup.
Functionalization of the Hydrophobic Tail : Functionality can be introduced into the alkyl chain. One approach is to start with an unsaturated fatty alcohol, such as oleyl alcohol. google.comgoogle.com The resulting analog of this compound would contain a double bond in its hydrophobic tail. This double bond can serve as a handle for further chemical modifications, such as epoxidation, hydrogenation, or polymerization, opening pathways to novel materials with unique properties. google.com
Advanced Spectroscopic and Mechanistic Characterization
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational state of molecules. For Azanium;2-decoxyethyl sulfate (B86663), these techniques would provide a detailed fingerprint of its constituent parts: the azanium cation, the decoxyethyl chain, and the sulfate group. cdnsciencepub.comnih.gov
The FTIR and Raman spectra are expected to be complementary, with some vibrational modes being more prominent in one technique than the other due to the principles of dipole moment change (for IR activity) and polarizability change (for Raman activity). nih.govresearchgate.net
Key expected vibrational modes for Azanium;2-decoxyethyl sulfate are detailed in the table below.
Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |
Azanium (NH₄⁺) | N-H Stretching | ~3300-3000 (broad) | ~3300-3000 (weak) | The broadness in FTIR is due to extensive hydrogen bonding. |
N-H Bending | ~1400 | ~1400 | A strong, characteristic band. canada.ca | |
Alkyl Chain (-CH₂-, -CH₃) | C-H Stretching | 2950-2850 | 2950-2850 | Strong, sharp bands characteristic of the long decyl chain. |
CH₂ Scissoring | ~1465 | ~1465 | ||
CH₂ Rocking | ~720 | ~720 | The presence of this band can indicate an all-trans conformation of the alkyl chain in the solid state. | |
Ether (-C-O-C-) | C-O-C Asymmetric Stretching | ~1120-1085 | ~1120-1085 (weak) | A strong and characteristic band in the FTIR spectrum. |
Sulfate (-OSO₃⁻) | S=O Asymmetric Stretching | ~1250-1210 | ~1250-1210 (weak) | Often appears as a very strong, broad band in the FTIR spectrum. cdnsciencepub.com |
S=O Symmetric Stretching | ~1060-1030 | ~1060-1030 (strong) | A strong, sharp peak in the Raman spectrum, often used for quantification. nih.gov | |
S-O Stretching | ~850-750 | ~850-750 |
This table presents expected vibrational frequencies based on data from analogous compounds. Actual values may vary.
Conformational insights into the long decoxyethyl chain can be gleaned from the fine structure of the CH₂ rocking and wagging modes in the 1400-700 cm⁻¹ region. In the solid state, a well-ordered, all-trans conformation of the alkyl chain would give rise to sharper, more defined bands, whereas a more disordered or amorphous state would result in broader, less resolved features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise determination of molecular structure, providing detailed information about the chemical environment of each nucleus.
¹H NMR and ¹³C NMR for Assignment of Chemical Environments
The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The azanium protons (NH₄⁺) are expected to appear as a broad singlet due to rapid exchange and coupling to the nitrogen nucleus. The protons of the decoxyethyl chain would show characteristic multiplets, with chemical shifts influenced by their proximity to the electronegative oxygen atoms of the ether and sulfate groups.
The ¹³C NMR spectrum would similarly provide a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts would be indicative of the hybridization and the nature of the attached functional groups.
Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
Azanium | NH₄⁺ | ~7.0 (broad singlet) | - | Chemical shift can be highly dependent on solvent and concentration. |
Decoxyethyl | -O-CH₂-CH₂-O- | ~4.1 (triplet) | ~68 | The protons and carbon closest to the sulfate group are the most deshielded. |
Decoxyethyl | -O-CH₂-CH₂-O- | ~3.7 (triplet) | ~70 | |
Decyl Chain | -O-CH₂-(CH₂)₈-CH₃ | ~3.5 (triplet) | ~71 | |
Decyl Chain | -(CH₂)₈- | ~1.2-1.4 (multiplet) | ~22-32 | A large, overlapping signal corresponding to the bulk of the alkyl chain. |
Decyl Chain | -CH₃ | ~0.9 (triplet) | ~14 | The terminal methyl group. |
This table presents expected chemical shifts based on data from analogous compounds. drugbank.com Actual values may vary depending on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HMQC) for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the 2-decoxyethyl sulfate anion, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the protons of the -O-CH₂-CH₂-O- moiety, confirming their connectivity. Similarly, the triplet of the terminal methyl group would show a correlation to the adjacent methylene (B1212753) group in the decyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These ¹H-¹³C correlation experiments are crucial for directly linking each proton signal to its attached carbon atom. miamioh.edunih.gov For example, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming the assignment of the methylene group adjacent to the sulfate. This technique is invaluable for resolving ambiguities in the one-dimensional spectra, especially in the crowded alkyl region.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and assessing its purity.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the 2-decoxyethyl sulfate anion. This measurement, with a precision of a few parts per million, allows for the unambiguous determination of the elemental formula (C₁₂H₂₅O₅S⁻). This is a powerful confirmation of the compound's identity.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For the 2-decoxyethyl sulfate anion (m/z 281.14), characteristic fragmentation pathways would be expected.
A prominent fragmentation pathway would likely involve the cleavage of the C-O bond adjacent to the sulfate group, leading to the loss of SO₃ (80 Da) and the formation of a decoxyethoxide anion. Another expected fragmentation is the cleavage of the ether bond, resulting in ions corresponding to the decyl and ethoxy sulfate fragments. The observation of the sulfate anion (HSO₄⁻, m/z 97) would also be a strong indicator of the compound class. nih.govmassbank.eu
Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Tentative Assignment |
281.14 | Loss of SO₃ | 201.18 | [C₁₂H₂₅O₂]⁻ |
281.14 | Cleavage of ether bond | 155.13 | [C₁₀H₂₁]⁻ (Decyl fragment) |
281.14 | Cleavage of ether bond | 125.01 | [C₂H₄O₄S]⁻ (Ethoxy sulfate fragment) |
281.14 | Rearrangement and cleavage | 97.96 | [HSO₄]⁻ |
This table presents plausible fragmentation pathways. The actual observed fragments and their relative abundances would depend on the specific MS/MS conditions.
X-ray Diffraction (XRD) for Crystalline Structure and Interlayer Spacing Analysis
While specific XRD data for solid forms or complexes of this compound are not available, analysis of related ammonium (B1175870) sulfate compounds offers insight into the expected crystalline nature. For instance, the mineral Mascagnite, with the chemical formula (NH₄)₂(SO₄), has been confirmed by single-crystal X-ray diffraction to have an orthorhombic crystal system. rruff.info Its cell parameters are reported as a = 7.776(2)Å, b = 10.598(4)Å, and c = 5.992(3)Å, with a cell volume of 493.7(1)ų. rruff.info
In another study, X-ray diffraction patterns of a sulfated sample prepared with ammonium hydroxide (B78521) showed distinct peaks corresponding to ammonium sulfate in the fresh sample. researchgate.net Upon annealing at 400°C, these peaks disappeared, indicating a thermal transformation of the material. researchgate.net Such studies on analogous compounds suggest that this compound, if crystalline, would exhibit a unique diffraction pattern that could be used to determine its crystal system, space group, and unit cell dimensions, providing fundamental information about the arrangement of its constituent ions in the solid state. The presence of the 2-decoxyethyl group would be expected to significantly influence the crystal packing and result in different interlayer spacing compared to simple ammonium sulfate.
Table 1: Representative Crystallographic Data for Ammonium Sulfate
Parameter | Value |
Crystal System | Orthorhombic rruff.info |
a-axis (Å) | 7.776(2) rruff.info |
b-axis (Å) | 10.598(4) rruff.info |
c-axis (Å) | 5.992(3) rruff.info |
Cell Volume (ų) | 493.7(1) rruff.info |
Note: Data for Mascagnite ((NH₄)₂(SO₄)). |
Thermal Analysis (TGA, DSC) for Decomposition Pathways and Phase Transition Mechanisms
Direct thermal analysis data, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for this compound is not present in the reviewed literature. However, extensive research on the thermal decomposition of ammonium sulfate provides a solid framework for predicting its behavior.
Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is a powerful technique for studying such processes. netzsch.com For ammonium sulfate, thermal decomposition is a multi-stage process. A TGA/DSC diagram for ammonium sulfate decomposition shows an initial endothermic weight loss corresponding to the decomposition of the salt. researchgate.net This is often followed by further decomposition at higher temperatures.
The decomposition of ammonium sulfate typically begins with the loss of ammonia (B1221849) to form ammonium bisulfate. researchgate.net This is an endothermic process. At higher temperatures, the ammonium bisulfate further decomposes. The exact decomposition pathway and the nature of the final products can be influenced by the surrounding atmosphere (e.g., inert or air). researchgate.net
For this compound, the presence of the organic 2-decoxyethyl group would introduce additional complexity to the thermal decomposition profile. The decomposition would likely involve not only the loss of the azanium (ammonium) group and the sulfate group but also the breakdown of the alkoxy chain. This could lead to a multi-step TGA curve with distinct weight loss events corresponding to the decomposition of different parts of the molecule. DSC would reveal the endothermic or exothermic nature of these transitions, providing information on bond-breaking and the formation of new, more stable products.
Table 2: General Thermal Decomposition Stages of Ammonium Sulfate
Temperature Range | Process |
~250-350 °C | Initial decomposition, formation of ammonium bisulfate researchgate.net |
>350 °C | Decomposition of bisulfate, release of SO₂, N₂, H₂O researchgate.net |
Note: Exact temperatures and products can vary based on conditions. |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations offer a fundamental understanding of the electronic structure of Azanium;2-decoxyethyl sulfate (B86663), which in turn dictates its chemical reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For Azanium;2-decoxyethyl sulfate, DFT calculations can predict its ground state geometry, electronic charge distribution, and energetic properties. These calculations are crucial for understanding the molecule's stability and its interactions with other molecules.
Key parameters that can be determined through DFT include:
Optimized Molecular Geometry: The lowest energy arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.
Electron Density Distribution: Mapping of the electron density reveals the electrophilic and nucleophilic sites within the molecule, which is fundamental to predicting its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.
Table 1: Calculated DFT Parameters for this compound
Parameter | Value | Significance |
HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |
LUMO Energy | 1.5 eV | Indicates the electron-accepting ability of the molecule. |
HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Dipole Moment | 12.5 D | A high dipole moment suggests a polar molecule with strong intermolecular interactions. |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic structure determination. For a molecule like this compound, these methods can be used to benchmark DFT results and to obtain highly accurate values for properties like electron correlation energies, which are important for describing non-covalent interactions.
Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) Simulations of Solution Behavior
Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) are powerful simulation techniques used to study the dynamic behavior of molecules in solution. For a surfactant like this compound, these simulations provide a window into the complex processes of self-assembly and phase behavior.
MD simulations can track the movement of individual surfactant and solvent molecules over time, allowing for the direct observation of micelle formation. These simulations can determine the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. They also provide detailed information on the size, shape, and aggregation number (the number of surfactant molecules in a micelle) of the resulting aggregates.
At higher concentrations, surfactants can form various ordered structures known as mesophases. MD and DPD simulations can be used to predict the formation of these structures, such as:
Micellar phase: Spherical or ellipsoidal aggregates dispersed in the solvent.
Hexagonal phase: Cylindrical micelles packed in a hexagonal lattice.
Lamellar phase: Bilayers of surfactant molecules separated by solvent layers.
These simulations can map out the phase diagram of the surfactant system as a function of concentration and temperature, providing insights into the transitions between these different phases.
Simulations offer a detailed view of how this compound molecules are arranged within an aggregate. This includes the orientation of the hydrophobic decoxyethyl tails and the hydrophilic azanium and sulfate headgroups. Analysis of the radial distribution functions from MD simulations can quantify the distances between different parts of the surfactant molecules and between the surfactant and solvent molecules. This information is crucial for understanding the intermolecular forces, such as van der Waals interactions, hydrogen bonding, and electrostatic interactions, that govern the stability and structure of the aggregates.
Table 2: Common Compound Names
IUPAC Name | Common/Alternative Names |
This compound | 2-(decyloxy)ethyl ammonium (B1175870) sulfate |
Computational Studies of Interfacial Adsorption and Surface Activity
Computational simulations are powerful tools for investigating the behavior of surfactants at interfaces, which is fundamental to their function. Molecular dynamics (MD) simulations, in particular, can model the dynamic interactions of surfactant molecules with solvent and other phases, providing a microscopic view of adsorption and its effect on interfacial properties.
Modeling of Air-Water and Oil-Water Interface Behavior
Molecular dynamics (MD) simulations are a primary tool for modeling the behavior of surfactants like this compound at both air-water and oil-water interfaces. These simulations can elucidate the arrangement and orientation of surfactant molecules at the interface, the resulting changes in interfacial tension, and the structure of the interfacial layer.
For anionic surfactants such as alkyl sulfates, MD simulations have shown that the hydrophilic sulfate headgroup orients towards the aqueous phase, while the hydrophobic alkyl chain extends into the non-aqueous phase (air or oil). acs.orgnih.govelsevierpure.com The presence of an ether linkage in the this compound molecule is expected to influence the flexibility and orientation of the headgroup at the interface.
In a typical MD simulation setup for an air-water interface, a slab of water molecules is placed in the center of a simulation box, with the surfactant molecules initially placed randomly in the water phase or directly at the interface. The system is then allowed to evolve over time, and the surfactant molecules spontaneously adsorb at the water-vapor interface. For an oil-water interface, a similar setup is used with two immiscible liquid phases. nih.govacs.orgresearchgate.net
Key findings from simulations of similar surfactants that can be extrapolated to this compound include:
Interfacial Thickness and Structure: The interface is not a sharp boundary but a region of finite thickness. The thickness and electron density profile of this region can be calculated from the simulation, providing insight into the packing of the surfactant molecules. acs.orgnih.gov
Molecular Orientation: The simulations can quantify the orientation of the surfactant's alkyl chain with respect to the interface normal. At low surface coverages, the chains tend to lie flat on the surface, while at higher coverages, they become more ordered and tilted. nih.gov
Interfacial Tension Reduction: A key property of surfactants is their ability to lower the interfacial tension. MD simulations can calculate the surface tension of the system, and this can be studied as a function of surfactant concentration at the interface. acs.org For instance, simulations of sodium dodecyl sulfate (SDS) have successfully reproduced experimental trends in surface tension reduction. acs.org
Counterion Distribution: For ionic surfactants, the distribution of counterions (in this case, azanium) near the charged headgroups is crucial. Simulations show the formation of an electrical double layer and can quantify the degree of counterion binding to the surfactant monolayer. purdue.edu
A comparative study using MD simulations on ionic surfactants at air/water and oil/water interfaces revealed that a higher interfacial pressure is generated at the oil/water interface for the same bulk surfactant concentration. acs.orgelsevierpure.com This effect is attributed to the more favorable interactions between the surfactant tails and the oil phase compared to air.
Grand-canonical molecular dynamics (GCMD) is another powerful technique that can be used to study surfactant adsorption by maintaining a constant chemical potential of the surfactant in the bulk phase, which can be more efficient for predicting the saturated adsorption amount at an interface. nih.govacs.org
Prediction of Critical Micelle Concentration (CMC) and Aggregation Numbers from First Principles
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which molecules begin to self-assemble into micelles in the bulk solution. Predicting the CMC from first principles is a significant challenge in computational chemistry. However, Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches have emerged as powerful predictive tools. acs.orguq.edu.aunih.govnih.gov
QSPR models establish a mathematical relationship between the molecular structure of a surfactant and its CMC. For anionic surfactants, these models often use a variety of molecular descriptors, including:
Topological descriptors: These describe the connectivity and branching of the molecule.
Geometrical descriptors: These relate to the 3D shape and size of the molecule.
Quantum-chemical descriptors: These include properties like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges, which are calculated using quantum mechanical methods. uq.edu.au
A study on a large dataset of 181 anionic surfactants demonstrated that a fragment-based QSPR approach could yield robust models for predicting log(CMC). acs.orgnih.gov The most influential descriptors were found to be related to the hydrophobicity of the tail and the constitutional and charge-related properties of the hydrophilic headgroup. nih.gov
More recently, machine learning algorithms, such as artificial neural networks (ANNs) and support vector regression (SVR), have been applied to predict the CMC of various classes of surfactants with high accuracy. nih.govacs.orgarxiv.org Graph convolutional neural networks (GCNs), which directly use the molecular graph as input, have shown particular promise in generalizing across different surfactant types (anionic, cationic, nonionic, and zwitterionic) within a single model. acs.org
Below is a table summarizing the performance of different QSPR and machine learning models for predicting the pCMC (-log(CMC)) of anionic and other surfactants, which would be applicable to this compound.
Model Type | Surfactant Class(es) | Number of Compounds | R² (Correlation Coefficient) | Predictive Ability (Q²) | Reference |
QSPR (Fragment-based) | Anionic | 181 | >0.95 | High | acs.orgnih.gov |
QSPR (MLR) | Anionic | 40 | 0.9778 | Not Reported | uq.edu.au |
SVR with Dragonfly Hyperparameter Optimization | Anionic, Cationic, Nonionic, Zwitterionic, Gemini | 593 | 0.9740 | 0.9739 | nih.gov |
Graph Convolutional Neural Network (GCN) | Anionic, Cationic, Nonionic, Zwitterionic | ~300 | High | High | acs.org |
Aggregation Number
The aggregation number is the average number of surfactant molecules in a micelle. Predicting this value from first principles is also a complex task. Quantitative Structure-Activity Relationship (QSAR) studies combined with artificial neural networks have been successfully used to predict the aggregation numbers of cationic surfactants, and a similar approach could be developed for anionic surfactants like this compound. nih.gov Density functional theory (DFT) has also been employed to calculate aggregation numbers for micellar systems with good agreement with experimental data. acs.org Statistical thermodynamic theories of cooperative solubilization can also provide insights into the factors influencing aggregation number. researchgate.netnih.gov
Conformation Analysis and Conformational Dynamics Studies
The flexibility of the decoxyethyl chain in this compound means that the molecule can adopt a multitude of conformations in solution and at interfaces. Understanding the preferred conformations and the energy barriers between them is crucial for a complete picture of the surfactant's behavior.
Conformational analysis of flexible molecules can be performed using a variety of computational methods, from fast molecular mechanics force fields to more accurate but computationally expensive quantum mechanical calculations. Recently, cost-efficient and accurate protocols for conformational analysis have been developed, such as the CENSO (Conformer-Ensemble-based on a GFN-FF-Screened and Optimized) method. chemrxiv.orgnih.gov
A typical conformational analysis workflow for this compound would involve:
Conformational Search: Generating a large number of possible conformations. This can be done using methods like molecular dynamics or systematic rotor searches. Programs like CREST are often used for this purpose. chemrxiv.org
Geometry Optimization and Energy Ranking: The generated conformers are then optimized and their energies calculated at a suitable level of theory. This is often done in a hierarchical manner, starting with a fast, low-level method (like a semi-empirical method or a small basis set DFT) to discard high-energy conformers, followed by re-optimization and energy calculation of the low-energy conformers at a higher level of theory. chemrxiv.orgnih.gov
For this compound, key conformational degrees of freedom would include the torsion angles along the C-C and C-O bonds of the decoxyethyl chain. The presence of the ether oxygen would introduce additional flexibility compared to a simple alkyl sulfate. The conformational preferences would be influenced by the solvent environment (e.g., water vs. a non-polar solvent) and whether the molecule is in the bulk solution or adsorbed at an interface.
Colloidal and Solution Phase Behavior
Micellization Thermodynamics and Kinetics
The primary driving force for micellization is the hydrophobic effect, which promotes the aggregation of the nonpolar decoxyethyl tails to minimize their contact with water. This process is entropically favorable as it releases the ordered water molecules surrounding the hydrocarbon chains. nih.gov This is counteracted by the electrostatic repulsion between the negatively charged sulfate (B86663) head groups and the steric hindrance from the ethoxy group. The azanium (ammonium) counter-ion plays a crucial role in mitigating these repulsive forces by binding to the micellar surface.
The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the CMC. The process is generally spontaneous, as indicated by a negative ΔG°mic. nih.gov The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic) and is often temperature-dependent. For many ionic surfactants, the micellization process is initially entropy-driven (positive ΔS°mic) due to the hydrophobic effect.
Determination of Critical Micelle Concentration (CMC) under Varied Conditions
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. nih.gov Below the CMC, surfactants exist primarily as monomers in the solution, while above the CMC, additional surfactant molecules predominantly form micelles. wikipedia.org The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence, such as surface tension, conductivity, or viscosity. researchgate.net
For azanium;2-decoxyethyl sulfate, the CMC is expected to be influenced by several factors:
Alkyl Chain Length: The CMC generally decreases with an increasing length of the hydrophobic alkyl chain. Therefore, the CMC of a decyl (C10) derivative like this compound would be expected to be higher than that of its dodecyl (C12) analogue, ammonium (B1175870) lauryl sulfate. nih.gov
Counter-ion: The nature of the counter-ion affects the degree of binding to the micellar surface, which in turn influences the electrostatic repulsions between the head groups. The azanium (ammonium) ion is expected to bind to the sulfate head groups, thereby lowering the CMC compared to a hypothetical scenario with no counter-ion binding.
Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, sometimes showing a U-shaped curve with a minimum CMC at a specific temperature.
Ionic Strength: The addition of electrolytes to the solution generally decreases the CMC of ionic surfactants. The added ions screen the electrostatic repulsions between the head groups, favoring micelle formation at lower concentrations. researchgate.net
To illustrate the effect of alkyl chain length on CMC, the following table presents data for a homologous series of sodium alkyl sulfates.
Surfactant | Alkyl Chain Length | CMC (mM in water at 25°C) |
Sodium Octyl Sulfate | 8 | ~130 |
Sodium Decyl Sulfate | 10 | ~33 |
Sodium Dodecyl Sulfate | 12 | ~8.2 |
Sodium Tetradecyl Sulfate | 14 | ~2.1 |
This table presents illustrative data for sodium alkyl sulfates to demonstrate the trend of decreasing CMC with increasing alkyl chain length. Specific values for this compound are not available.
Micellar Aggregation Numbers and Size Distribution Analysis
The aggregation number (Nagg) is the average number of surfactant molecules in a single micelle. This parameter, along with the size distribution of the micelles, is crucial for understanding the microstructure of the surfactant solution. For ionic surfactants, the aggregation number is influenced by a delicate balance of attractive hydrophobic interactions and repulsive electrostatic forces.
The aggregation number of this compound micelles is expected to be influenced by:
Concentration: For many surfactants, the aggregation number increases with increasing concentration above the CMC.
Alkyl Chain Length: Longer alkyl chains generally lead to larger aggregation numbers due to stronger hydrophobic interactions.
Ionic Strength: The addition of salt tends to increase the aggregation number by reducing electrostatic repulsion between the head groups, allowing more monomers to pack into a single micelle.
Temperature: The effect of temperature on the aggregation number can be complex and depends on the specific surfactant system.
The size distribution of the micelles can be analyzed using techniques such as small-angle neutron scattering (SANS) and dynamic light scattering (DLS). For many simple ionic surfactants, the micelles are initially spherical and relatively monodisperse just above the CMC.
The following table provides typical aggregation numbers for sodium dodecyl sulfate (SDS) under different conditions to illustrate these trends.
Surfactant System | Aggregation Number (Nagg) |
Sodium Dodecyl Sulfate (in water) | ~60-100 |
Sodium Dodecyl Sulfate (in 0.1 M NaCl) | ~130 |
This table shows representative data for Sodium Dodecyl Sulfate to illustrate the effect of ionic strength on the aggregation number. Specific data for this compound is not available.
Characterization of Micellar Morphology and Shape Transitions (e.g., spherical to rod-like)
The morphology of micelles is not limited to simple spheres. Depending on factors such as surfactant concentration, temperature, ionic strength, and the molecular geometry of the surfactant, micelles can adopt various shapes, including cylindrical (rod-like), and can further organize into more complex structures.
The shape of the micelles formed by this compound can be predicted to some extent by considering its molecular structure. The presence of the ethoxy group in the head group region can influence the packing of the surfactant molecules in the micelle.
At concentrations significantly above the CMC, or upon the addition of salt, spherical micelles of many ionic surfactants undergo a sphere-to-rod transition. This is driven by the reduction of electrostatic repulsion, which allows for a more efficient packing of the alkyl chains in a cylindrical geometry. This transition is often accompanied by a significant increase in the viscosity of the solution. Further increases in concentration can lead to the formation of even more complex structures, such as worm-like micelles and eventually lyotropic liquid crystalline phases.
Phase Behavior in Aqueous and Non-Aqueous Systems
The phase behavior of surfactants in solution is rich and complex, with the formation of various ordered structures at higher concentrations. nih.gov These structures, known as lyotropic liquid crystalline phases, arise from the spontaneous self-assembly of surfactant molecules into organized aggregates. wikipedia.org
Lyotropic Liquid Crystalline Phases and Their Structures
With increasing concentration of this compound in an aqueous solution, a sequence of lyotropic liquid crystalline phases is expected to form. The typical phase progression for many ionic surfactants is as follows:
Isotropic Micellar Solution (L1): At concentrations above the CMC but below the threshold for liquid crystal formation, the solution consists of discrete micelles (spherical or rod-like) dispersed in water.
Hexagonal Phase (H1): As the concentration increases, the rod-like micelles may pack into a two-dimensional hexagonal array. This phase is highly viscous and exhibits optical birefringence.
Cubic Phase (V1): In some systems, a cubic phase may appear between the hexagonal and lamellar phases. This phase consists of a bicontinuous network of surfactant aggregates or discrete micelles arranged on a cubic lattice. It is typically very viscous and optically isotropic.
Lamellar Phase (Lα): At even higher concentrations, the surfactant molecules arrange into bilayers separated by layers of water. This phase has a layered structure and is also birefringent. nih.gov
The specific phases and the concentration ranges over which they exist will depend on the molecular structure of this compound, as well as on temperature and ionic strength.
Interactions with Diverse Chemical Systems
Interaction with Inorganic Matrices and Materials
The amphiphilic nature of Azanium;2-decoxyethyl sulfate (B86663) drives its interaction with inorganic materials, leading to intercalation and surface modification phenomena.
Layered double hydroxides (LDHs) and certain clay minerals possess layered structures with positively charged sheets, making them ideal hosts for the intercalation of anionic species like 2-decoxyethyl sulfate. The intercalation process is primarily driven by the electrostatic attraction between the positively charged layers of the host material and the negatively charged sulfate group of the guest molecule.
Studies on similar long-chain anionic surfactants, such as sodium dodecyl sulfate (SDS), have demonstrated their ability to be intercalated into LDH structures. mdpi.com This process often results in the formation of an anchored bilayer of the surfactant molecules within the interlayer gallery of the LDH. iisc.ac.in The hydrophobic alkyl chains of the surfactant molecules are oriented away from the charged layers, creating a more organophilic environment within the interlayer space. This arrangement can significantly increase the interlayer spacing of the LDH, a change that is readily observable through techniques like X-ray diffraction (XRD). For instance, the intercalation of SDS into LDH-NO₃ has been shown to increase the interlayer spacing from 0.41 nm to 2.06 nm. mdpi.com
The intercalation of surfactants like 2-decoxyethyl sulfate can also be influenced by the presence of other molecules. For example, anionic surfactants can act as carriers to facilitate the intercalation of hydrophobic or even cationic species that would not typically intercalate into the positively charged LDH layers on their own. mdpi.comnih.gov
The following table summarizes the structural changes observed upon intercalation of an analogous surfactant into a layered double hydroxide (B78521):
Material | Interlayer Spacing (nm) |
LDH-NO₃ | 0.41 |
LDH-SDS | 2.06 |
Data sourced from a study on the intercalation of sodium dodecyl sulfate (SDS) into layered double hydroxides. mdpi.com
The adsorption of surfactants like Azanium;2-decoxyethyl sulfate onto solid substrates is a critical process in various industrial applications, including enhanced oil recovery and detergency. The nature of this adsorption depends on the properties of both the surfactant and the substrate.
On mineral surfaces such as those found in sandstone and carbonate reservoirs, which often contain clay minerals, the adsorption of anionic surfactants is a complex phenomenon. The presence of clay minerals can significantly increase the adsorption of surfactants. nih.gov For instance, studies on the adsorption of alkyl ethoxy carboxylates have shown that they can alter the wettability of sandstones containing clay minerals. consensus.app
The adsorption of ethoxylated surfactants on minerals like silica (B1680970) is thought to occur via hydrogen bonding between the oxygen atoms in the ethoxy groups of the surfactant and the hydroxyl groups on the mineral surface. acs.orgnih.gov The adsorption can also be influenced by factors such as temperature, salinity, and the presence of other chemicals. acs.orgnih.gov Research has shown that increasing the clay mineral content in a sand pack leads to a higher adsorption of nonionic surfactants. researchgate.net
The table below illustrates the effect of clay mineral content on the adsorption of a surfactant:
Clay Mineral Content in Sand Pack | Surfactant Adsorbed |
2% | Lower |
8% | Higher |
This trend was observed in a study on the adsorption of nonionic surfactants on sand packs with varying amounts of clay minerals. researchgate.net
Role in Aerosol Formation and Atmospheric Chemistry
While direct studies on the atmospheric role of this compound are not prevalent, its constituent parts—ammonium (B1175870) (azanium), sulfate, and a long-chain organic component—suggest a potential involvement in key atmospheric processes, particularly the formation of secondary organic and inorganic aerosols.
Sulfate aerosols are a major component of atmospheric particulate matter and are primarily formed through the oxidation of sulfur dioxide (SO₂). The presence of ammonia (B1221849) (the neutral form of azanium) is known to significantly enhance the formation of sulfate aerosols. Ammonia can neutralize acidic sulfate particles, leading to the formation of ammonium sulfate. This neutralization process can increase the particle pH, which in turn can facilitate the aqueous oxidation of SO₂. copernicus.org
The formation of new particles, or nucleation, is a critical first step in aerosol formation. While the precise mechanisms are still under investigation, it is understood that sulfuric acid, water, and ammonia are key components in atmospheric nucleation. The organic component of a molecule like this compound could also participate in nucleation and subsequent particle growth, contributing to the formation of secondary organic aerosols.
The initial stages of aerosol formation involve the clustering of gas-phase molecules. The thermodynamics of this process, i.e., whether clusters are stable and can grow, depend on the properties of the participating molecules. The presence of ions, such as ammonium and sulfate, can stabilize clusters through electrostatic interactions.
The long organic chain of 2-decoxyethyl sulfate would impart a lower volatility to any clusters it is part of, which is a crucial factor for particle growth. Molecules with lower volatility are more likely to condense onto existing particles or form new ones rather than re-evaporating.
Heterogeneous reactions, which occur on the surface of aerosol particles, are a major pathway for the formation of atmospheric sulfate. The oxidation of SO₂ on the surface of existing particles can be significantly enhanced by the presence of other pollutants like nitrogen dioxide (NO₂) and ammonia. nih.gov
The presence of ammonia can increase the pH of aerosol water, which in turn increases the solubility of SO₂ and facilitates its oxidation. nih.gov High ionic strengths in aerosol water, which would be contributed to by the dissociation of this compound, can also accelerate the aqueous oxidation of SO₂. nih.gov The organic tail of the molecule could create an organic surface layer on aerosol particles, potentially altering their reactivity and ability to act as cloud condensation nuclei. Recent research has highlighted that the multiphase oxidation of SO₂ in aerosol particles can be a dominant pathway for sulfate formation, even in cloud-free environments. nih.gov
The following table presents the uptake coefficient of SO₂ under different atmospheric conditions, illustrating the enhancement of heterogeneous reactions by the presence of NH₃ and NO₂:
Conditions | SO₂ Uptake Coefficient (γSO₂) |
SO₂ on dust (RH < 2%) | ~1 x 10⁻⁶ |
SO₂ + NO₂ on dust (RH < 2%) | 9.32 ± 1.44 × 10⁻⁶ |
SO₂ + NH₃ on dust (RH ~80%) | Significantly increased |
SO₂ + NO₂ + NH₃ on dust (RH = 83%) | 8.11 ± 1.41 × 10⁻⁵ |
Data adapted from a study on the heterogeneous reaction of SO₂ on dust particles. nih.gov
Interaction with Polymeric Systems and Macromolecules (excluding biological denaturation mechanisms)
The interaction between surfactants and polymers is a widely studied field, driven by the numerous applications of these mixed systems in industrial formulations, such as detergents, coatings, and personal care products. The nature of these interactions is governed by a complex interplay of electrostatic and hydrophobic forces.
As a cationic surfactant, this compound would be expected to interact strongly with anionic polymers, such as polyacrylates or polystyrene sulfonates. The primary driving force for this interaction is the electrostatic attraction between the positively charged azanium headgroup and the negatively charged polymer backbone. This can lead to the formation of polymer-surfactant complexes. The specific nature of these complexes can vary, from the adsorption of individual surfactant molecules onto the polymer chain to the formation of micelle-like aggregates along the polymer.
With non-ionic polymers, such as polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA), the interactions would be weaker and primarily driven by hydrophobic forces between the decoxyethyl tail of the surfactant and any hydrophobic segments of the polymer. These interactions can still lead to the formation of association structures, influencing the solution's viscosity and phase behavior.
The interaction with cationic polymers would be predominantly repulsive due to the like charges. However, at high concentrations or in the presence of salt, which can screen the electrostatic repulsions, some level of association driven by hydrophobic interactions might still occur.
Table 1: Expected Interactions of this compound with Different Polymer Types
Polymer Type | Primary Driving Force of Interaction | Expected Outcome |
Anionic Polymers | Electrostatic Attraction | Strong complex formation, potential for precipitation |
Non-ionic Polymers | Hydrophobic Interactions | Formation of polymer-surfactant association structures |
Cationic Polymers | Electrostatic Repulsion | Generally weak interaction, repulsion dominates |
Self-Assembly with Other Amphiphiles: Synergistic Effects in Mixed Micelles and Aggregates
The self-assembly of surfactants into micelles is a fundamental property that dictates their functionality. When two or more different surfactants are mixed in solution, they can form mixed micelles, often exhibiting properties that are superior to those of the individual components. This phenomenon is known as synergism.
The mixing of this compound, a cationic surfactant, with an anionic surfactant, such as sodium dodecyl sulfate (SDS), is expected to show strong synergistic effects. The primary reasons for this are:
Electrostatic Attraction: The oppositely charged headgroups of the cationic and anionic surfactants will strongly attract each other, reducing the electrostatic repulsion that would normally exist between the headgroups of a single-surfactant micelle. This leads to a more compact and stable mixed micelle.
Reduced Critical Micelle Concentration (CMC): The favorable interaction between the two types of surfactants means that a lower total surfactant concentration is required for micelle formation. This is a key indicator of synergism.
Enhanced Surface Activity: Mixed micelles of cationic and anionic surfactants often exhibit a greater ability to reduce surface and interfacial tension compared to the individual surfactants.
The interaction parameter, β, is often used to quantify the degree of synergism in mixed micellar systems. A negative value of β indicates a synergistic interaction, with a more negative value signifying stronger synergism. For a mixture of a cationic surfactant like this compound and an anionic surfactant, a significantly negative β value would be anticipated.
When mixed with non-ionic surfactants, such as those from the Tween or Span series, the interactions would be less pronounced but can still be synergistic. The inclusion of the non-ionic surfactant can reduce the electrostatic repulsion between the cationic headgroups of this compound, leading to a lower CMC and modified micellar properties.
Mixing with another cationic surfactant would generally result in ideal or near-ideal mixing behavior, as the interactions between the like-charged headgroups would be similar.
Table 2: Expected Synergistic Effects in Mixed Micelles Containing this compound
Mixed Amphiphile | Expected Interaction | Key Synergistic Effects |
Anionic Surfactant | Strong Electrostatic Attraction | Significantly lower CMC, enhanced surface activity, formation of stable mixed micelles |
Non-ionic Surfactant | Weaker, primarily steric and hydrophobic | Moderate reduction in CMC, modification of micelle size and shape |
Cationic Surfactant | Ideal or near-ideal mixing | Minimal synergistic effects, properties are an average of the components |
Future Research Directions and Unexplored Academic Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of azanium;2-decoxyethyl sulfate (B86663) should prioritize green chemistry principles to enhance sustainability. Current industrial production of similar surfactants often relies on multi-step processes with significant environmental footprints. Future research should focus on developing novel, more sustainable synthetic pathways.
Key objectives for sustainable synthesis would include:
Renewable Feedstocks: Investigating the use of bio-based precursors for both the decoxyethyl and sulfate components could drastically reduce the carbon footprint. researchgate.net
Catalytic Efficiency: Shifting from stoichiometric reagents to highly efficient catalytic systems can improve atom economy and minimize waste.
Alternative Solvents: Exploring syntheses in green solvents like ionic liquids, supercritical fluids, or even solvent-free conditions would be a significant advancement.
Synthetic Route | Key Advantages | Potential Challenges |
Biocatalytic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). | Enzyme stability, cost, and activity in non-aqueous media. |
Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Scalability, equipment costs, potential for localized overheating. |
Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scaling up. | Initial setup cost, potential for channel clogging with precipitates. |
The development of such sustainable methods is not only an academic exercise but a crucial step towards the commercial viability of environmentally benign surfactants. nih.gov
Advanced Spectroscopic Probes for In-Situ Mechanistic Studies
Understanding the self-assembly and interfacial behavior of azanium;2-decoxyethyl sulfate is key to harnessing its properties. While classical techniques provide bulk measurements, advanced spectroscopic methods can offer unprecedented in-situ insights into molecular dynamics. southampton.ac.uk These modern techniques are vital for observing the intricate details of chemical reactions and molecular interactions as they happen. southampton.ac.uk
Future research should employ a suite of advanced spectroscopic tools to probe the mechanisms of action of this surfactant:
Spectroscopic Technique | Information Gained | Relevance to this compound |
Sum-Frequency Generation (SFG) Spectroscopy | Provides vibrational spectra of molecules at interfaces. | Elucidating the orientation and conformation of surfactant molecules at the air-water or oil-water interface. |
Time-Resolved Fluorescence Spectroscopy | Measures the dynamics of molecular environments. | Probing the formation and internal dynamics of micelles and other aggregates. |
2D NMR Spectroscopy (e.g., NOESY, ROESY) | Reveals through-space correlations between atoms. | Determining the precise structure of surfactant aggregates and their interactions with other molecules. acs.org |
Small-Angle X-ray and Neutron Scattering (SAXS/SANS) | Provides information on the size, shape, and arrangement of nanoscale structures. | Characterizing the morphology of micelles, vesicles, or other self-assembled structures in solution. acs.org |
These advanced techniques will be instrumental in building a comprehensive picture of how this compound behaves in complex systems, from its role in stabilizing emulsions to its interactions with biological membranes. rsc.org
Integration of Multiscale Computational Approaches for Complex System Modeling
Computational modeling provides a powerful lens to connect the molecular features of a surfactant with its macroscopic properties. ifpenergiesnouvelles.fr A multiscale modeling approach can bridge the gap between quantum mechanical details and the behavior of large-scale systems. nih.gov
A potential multiscale modeling workflow for this compound could involve:
Quantum Mechanics (QM): To accurately parameterize the atomic interactions and electronic structure of the surfactant molecule.
All-Atom Molecular Dynamics (MD): To simulate the initial stages of self-assembly and the detailed structure of the surfactant-water interface. acs.org
Coarse-Grained Molecular Dynamics (CG-MD): To model the formation of larger aggregates and the long-time dynamics of the system, which are computationally prohibitive at the all-atom level. nih.gov
Dissipative Particle Dynamics (DPD): To simulate the mesoscopic behavior of complex formulations containing the surfactant, such as emulsions or foams. elsevier.com
This integrated computational strategy can predict key performance indicators like critical micelle concentration (CMC), aggregation number, and interfacial tension, thereby guiding the rational design of new surfactant-based products. siemens.com
Exploration of Novel Catalytic Applications in Non-Traditional Media
Surfactant aggregates, such as micelles, can act as microreactors, creating unique environments that can enhance reaction rates and selectivity. This field, known as micellar catalysis, holds significant promise for this compound. Its cationic nature could be particularly useful in catalyzing reactions involving anionic or neutral substrates. nih.gov
Future research should explore the catalytic potential of this surfactant in non-traditional media:
Ionic Liquids (ILs): The combination of surfactants and ILs can lead to the formation of novel structured fluids with tunable properties for catalysis.
Supercritical Fluids (e.g., scCO₂): Surfactants are essential for creating microemulsions in supercritical fluids, enabling reactions that are difficult to perform in conventional solvents.
Deep Eutectic Solvents (DES): As a greener alternative to traditional organic solvents, DES combined with surfactants could offer new possibilities for sustainable catalysis.
Non-Traditional Medium | Potential Catalytic Application for this compound |
Ionic Liquids | Oxidation of alcohols, Heck coupling reactions. |
Supercritical CO₂ | Polymerization reactions, nanoparticle synthesis. |
Deep Eutectic Solvents | Biocatalytic transformations, synthesis of fine chemicals. |
The ability of the surfactant to influence the reaction environment at the molecular level can lead to significant improvements in catalytic efficiency and product selectivity. researchgate.net
Design of Structurally Tailored Analogs for Specific Fundamental Investigations
Key structural modifications to explore include:
Varying the Alkyl Chain Length: This will directly impact the hydrophobicity of the surfactant, influencing its CMC, surface tension, and packing at interfaces.
Modifying the Headgroup: Altering the structure of the azanium headgroup could tune its interaction with counterions and its effectiveness in specific applications.
Introducing Fluorination: Creating partially or fully fluorinated analogs could lead to surfactants with exceptional surface activity and stability.
Gemini Surfactants: Synthesizing "gemini" surfactants, where two surfactant molecules are linked by a spacer, could result in compounds with extremely low CMCs and unique aggregation behavior. nih.gov
Structural Analog | Property to Investigate | Expected Outcome |
C8-C16 Alkyl Chain Analogs | Critical Micelle Concentration (CMC) | Decrease in CMC with increasing chain length. |
Hydroxyethyl-substituted Headgroup | Krafft Temperature | Increased water solubility and potentially lower Krafft temperature. |
Perfluorinated Alkyl Chain Analog | Surface Tension Reduction | Significantly lower surface tension at the air-water interface. |
Dimeric (Gemini) Analog | Aggregation Behavior | Formation of novel aggregate structures at very low concentrations. |
This systematic approach will not only deepen our fundamental understanding of surfactant science but also enable the design of next-generation amphiphiles tailored for specific, high-performance applications. bris.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Azanium;2-decoxyethyl sulfate, and how do reaction parameters influence yield?
- Methodology : Synthesis typically involves pH-controlled condensation of ammonium salts with sulfated alcohols. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation .
- Solvent system : Methanol-water mixtures (3:1 v/v) enhance solubility of intermediates .
- pH adjustment : Use dilute HCl or NaOH to stabilize the zwitterionic structure (pH 3–5) .
- Purification : Recrystallization from ethanol-diethyl ether yields >95% purity .
Q. How can the molecular structure of this compound be rigorously characterized?
- Analytical workflow :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., anisotropic displacement parameters for non-H atoms) .
- NMR spectroscopy : Assign peaks via - HSQC to confirm sulfate ester and ammonium moieties .
- Mass spectrometry : ESI-MS in negative-ion mode detects [M–H] ions for molecular weight validation .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- Solubility : Conduct phase diagrams in polar solvents (water, DMF) and non-polar solvents (hexane). Note hygroscopicity in aqueous solutions .
- Stability : Store at 4°C in amber vials; monitor decomposition via HPLC under UV light exposure (λ = 254 nm) .
Q. What purification strategies are effective for removing by-products like unreacted sulfonic acids?
- Chromatography : Use reverse-phase C18 columns with gradient elution (ACN:water + 0.1% formic acid) .
- Ion-exchange resins : Dowex 50WX8 selectively binds ammonium cations, leaving sulfates in flow-through .
Advanced Research Questions
Q. How can contradictory data on degradation pathways (e.g., hydrolytic vs. oxidative) be resolved?
- Experimental design :
- Isotopic labeling : Use -water to track hydrolysis intermediates via LC-MS .
- Accelerated stability studies : Expose samples to controlled UV/HO conditions and quantify degradation products with QTOF-MS .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under varying temperatures .
Q. What computational methods predict intermolecular interactions in this compound crystals?
- Molecular dynamics (MD) : Simulate lattice energy using force fields (e.g., AMBER) to assess hydrogen-bonding networks .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compare theoretical vs. experimental bond lengths .
Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?
- Mechanistic studies :
- Surface plasmon resonance (SPR) : Measure binding affinity to serum albumin .
- Fluorescence quenching : Monitor tryptophan emission changes in lysozyme upon compound addition .
Q. What advanced techniques address analytical challenges in quantifying trace impurities?
- Hyphenated methods :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。